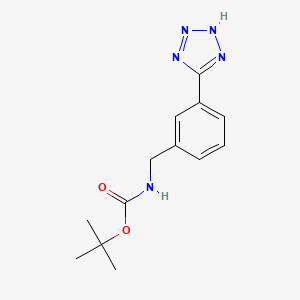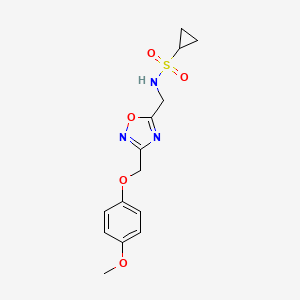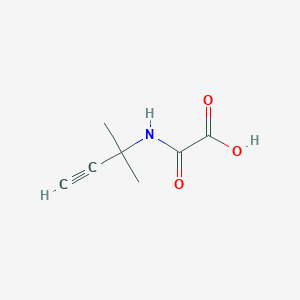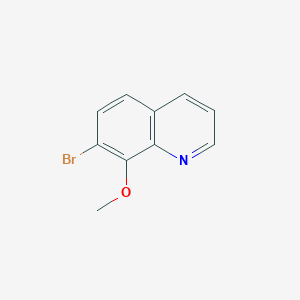![molecular formula C10H13LiN2O3S B2414910 Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2044713-86-0](/img/structure/B2414910.png)
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate” is a chemical compound with the CAS Number: 2044713-86-0 . It has a molecular weight of 248.23 and its molecular formula is C10H13LiN2O3S . The compound is in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H14N2O3S.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not available .Scientific Research Applications
Polymer Blends as Lithium Ion Conductors : A study by Britz, Meyer, and Wegner (2007) discusses the use of polymers blended with lithium salts, which demonstrate significant lithium ion conductivity. These polymers, derived from acrylates and methacrylates with 2-oxo-1,3-dioxolane side chains, are stable and have potential applications in lithium batteries (Britz, Meyer, & Wegner, 2007).
Synthesis of 2-(1-Aryltetrazol-5-yl)propanoic Acids : Caiazza, Prager, and Schafer (1995) explored the synthesis of various N-arylisoxazol-5(2H)-ones, which react with lithium azide to form 2-(1-aryltetrazol-5-yl)acetic esters. These compounds have potential applications in organic synthesis and pharmaceutical research (Caiazza, Prager, & Schafer, 1995).
Cyclopentadienyl Complexes in Organometallic Chemistry : Wanli et al. (2008) conducted research on 1-Methylimidazolin-2-yl functionalized cyclopentadienyl complexes of titanium and zirconium. The study presents the synthesis and characterization of these complexes, which could be relevant in catalysis and material science (Wanli et al., 2008).
Ionic Liquids in Lithium Batteries : Fung and Chau (1995) studied lithium chloride/ambient-temperature 1-methyl-3-ethylimidazolium chloride-aluminum chloride ionic liquids, which are of interest for use in lithium batteries. The study provides insights into ion interactions in these systems, crucial for the development of high-performance batteries (Fung & Chau, 1995).
Ternary Mixed Solvent Electrolytes for Rechargeable Lithium Batteries : Tobishima, Hayashi, Saito, and Yamaki (1995) investigated lithium cycling efficiency and conductivity dependency in lithium-ethylene carbonate/2-methyltetrahydrofuran/third solvent ternary mixed solvent electrolytes. This research is significant for the development of more efficient rechargeable lithium batteries (Tobishima, Hayashi, Saito, & Yamaki, 1995).
Anti-Diabetic Agents Synthesis : Abbasi, Ramzan, Aziz-ur-Rehman, and colleagues (2020) synthesized a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, which were evaluated for their enzyme inhibition and anti-diabetic potential. This research contributes to the discovery of new pharmaceutical agents for diabetes treatment (Abbasi et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Given its structural similarity to other thiazole derivatives, it may interact with its targets through similar mechanisms .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Some thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
properties
IUPAC Name |
lithium;2-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNRQVSGBWXOQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(OC1)CNC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)
![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)



![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)


![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)
![1,3-Dimethyl-5-{[(1-phenylethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2414843.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)
![3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414850.png)